

# Application Notes and Protocols for the Quantification of (S)-Crizotinib

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## Compound of Interest

Compound Name: (S)-Crizotinib

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These application notes provide detailed methodologies and comparative data for the analytical quantification of **(S)-Crizotinib**, a potent tyrosine kinase inhibitor. The protocols outlined below are designed to be followed by researchers in drug development and analysis, offering clear, step-by-step guidance for accurate and reproducible quantification in both bulk pharmaceutical forms and biological matrices.

## Introduction

Crizotinib, sold under the brand name Xalkori®, is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] It functions as an inhibitor of receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth Factor Receptor (HGFR, c-Met), and ROS1.[2][3][5] As the (R)-enantiomer is the active moiety, enantioselective analytical methods are crucial for accurate pharmacological assessment. This document details various validated analytical techniques for the quantification of **(S)-Crizotinib**.

Crizotinib is primarily metabolized in the liver by CYP3A4 and CYP3A5.[2][3][6] The main metabolic pathways involve oxidation of the piperidine ring to form crizotinib lactam and O-dealkylation.[6][7]

## Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of Crizotinib, including Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for enantioselective analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for achiral analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices.

## Quantitative Data Summary

The following tables summarize the validation parameters of various analytical methods for Crizotinib quantification, allowing for easy comparison of their performance characteristics.

Table 1: Enantioselective NP-HPLC Method Validation Data

Parameter	Result
Linearity Range	10 - 200 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Intra-day Precision (%RSD)	0.41
Inter-day Precision (%RSD)	0.96
Analyst-to-Analyst Precision (%RSD)	0.76
Limit of Detection (LOD)	Not Reported
Limit of Quantification (LOQ)	Not Reported
Data sourced from Der Pharma Chemica, 2017. <a href="#">[5]</a>	

Table 2: RP-HPLC Method Validation Data for Bulk and Dosage Forms

Parameter	Method 1[1][8]	Method 2[9]
Linearity Range	37.5 - 225 µg/mL	10 - 1000 µg/mL
Correlation Coefficient (r <sup>2</sup> )	0.999	> 0.999
Precision (%RSD)	1.26 (Repeatability), 0.93 (Intermediate)	Not Reported
Accuracy (% Recovery)	Not Reported	Not Reported
Limit of Detection (LOD)	0.080 µg/mL	Not Reported
Limit of Quantification (LOQ)	Not Reported	Not Reported

Table 3: UPLC Method Validation Data for Pharmaceutical Dosage Forms

Parameter	Result
Linearity Range	37.5 - 225 µg/mL
Correlation Coefficient (r <sup>2</sup> )	0.999
Precision (%RSD)	< 1.1
Accuracy (% Recovery)	99.9% - 100.18%
Stability	Stable under forced degradation conditions
Data sourced from IJPSR, 2018.[10]	

Table 4: LC-MS/MS Method Validation Data in Biological Matrices

Parameter	Method 1 (Human Plasma)[11]	Method 2 (Human Plasma)[12]	Method 3 (Mouse Tissues)[13][14]
Linearity Range	20.41 - 2041.14 ng/mL	5 - 500 ng/mL	Not Specified
Correlation Coefficient (r <sup>2</sup> )	0.9994	0.997	Not Specified
Intra-day Precision (%RSD)	< 9.0%	Not Reported	Not Reported
Inter-day Precision (%RSD)	< 9.0%	Not Reported	Not Reported
Accuracy	97% - 112%	Not Reported	Not Reported
Lower Limit of Quantification (LLOQ)	20 ng/mL	5 ng/mL	Not Specified

## Experimental Protocols

### Protocol 1: Enantioselective Quantification of (S)-Crizotinib by NP-HPLC

This protocol is based on the method described by Bontha Vijayakumar, et al. for the separation and quantification of Crizotinib enantiomers.[5][15]

#### 1. Materials and Reagents:

- **(S)-Crizotinib** and (R)-Crizotinib reference standards
- n-Hexane (HPLC grade)
- Isopropyl alcohol (HPLC grade)
- Methanol (HPLC grade)
- Diethylamine (DEA)

- Milli-Q water or equivalent

## 2. Chromatographic Conditions:

- Instrument: Shimadzu High-Pressure Liquid Chromatograph with LC-20AD pump and SPD-20A UV-Visible detector.[5]
- Column: Chiralcel OD-H (250 x 4.6 mm, 5  $\mu$ m).[5][15]
- Mobile Phase: n-hexane:isopropyl alcohol:methanol:diethylamine (40:30:30:0.5 v/v/v/v).[5][15]
- Flow Rate: 1.0 mL/min.[5][15]
- Detection Wavelength: 268 nm.[5][15]
- Injection Volume: 20  $\mu$ L.[5]
- Column Temperature: Ambient.
- Retention Times: **(S)-Crizotinib**: ~4.9 min, (R)-Crizotinib: ~6.1 min.[5][15]

## 3. Standard Solution Preparation:

- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **(S)-Crizotinib** reference standard in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10  $\mu$ g/mL to 200  $\mu$ g/mL.[5]
- Filter all solutions through a 0.45  $\mu$ m membrane filter before injection.

## 4. Sample Preparation (Bulk Drug):

- Prepare the bulk drug sample solution in the same manner as the standard solutions to achieve a concentration within the calibration range.

#### 5. Analysis:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solution and determine the concentration of **(S)-Crizotinib** from the calibration curve.

#### 6. System Suitability:

- Inject a mixed standard solution of both enantiomers six times.
- Evaluate parameters such as retention time, repeatability, resolution, tailing factor, and theoretical plates to ensure the system is performing adequately.[\[5\]](#)

## Protocol 2: Quantification of Crizotinib in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on methods for quantifying Crizotinib in biological fluids.[\[11\]](#)[\[12\]](#)[\[16\]](#)

#### 1. Materials and Reagents:

- Crizotinib reference standard
- Internal Standard (IS) (e.g., Paroxetine or Apatinib).[\[12\]](#)[\[13\]](#)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium hydroxide or Formic acid
- Human plasma (blank)

#### 2. LC-MS/MS Conditions:

- Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

- Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7  $\mu$ m) or equivalent.[12]
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% ammonium hydroxide or formic acid in water) and an organic component (e.g., methanol or acetonitrile). A reported isocratic mobile phase is methanol:0.1%(v/v) ammonium hydroxide (80:20).[12]
- Flow Rate: 0.4 mL/min.[12]
- Injection Volume: 1-5  $\mu$ L.
- Mass Spectrometer: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Crizotinib: m/z 450.0  $\rightarrow$  260.0; IS (Paroxetine): m/z 330.11  $\rightarrow$  192.11.[12]

### 3. Standard and QC Sample Preparation:

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Crizotinib and the IS in methanol.
- Working Solutions: Prepare serial dilutions of the Crizotinib stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples.
- Spiked Plasma Samples: Spike blank human plasma with the working solutions to obtain calibration standards (e.g., 5-500 ng/mL) and QC samples (low, mid, and high concentrations).[12]

### 4. Sample Preparation (Protein Precipitation):

- To 50  $\mu$ L of plasma sample, add 20  $\mu$ L of the IS working solution.
- Vortex for 30 seconds.
- Add 120  $\mu$ L of methanol (or acetonitrile) to precipitate proteins.[12]
- Vortex for another 30 seconds.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

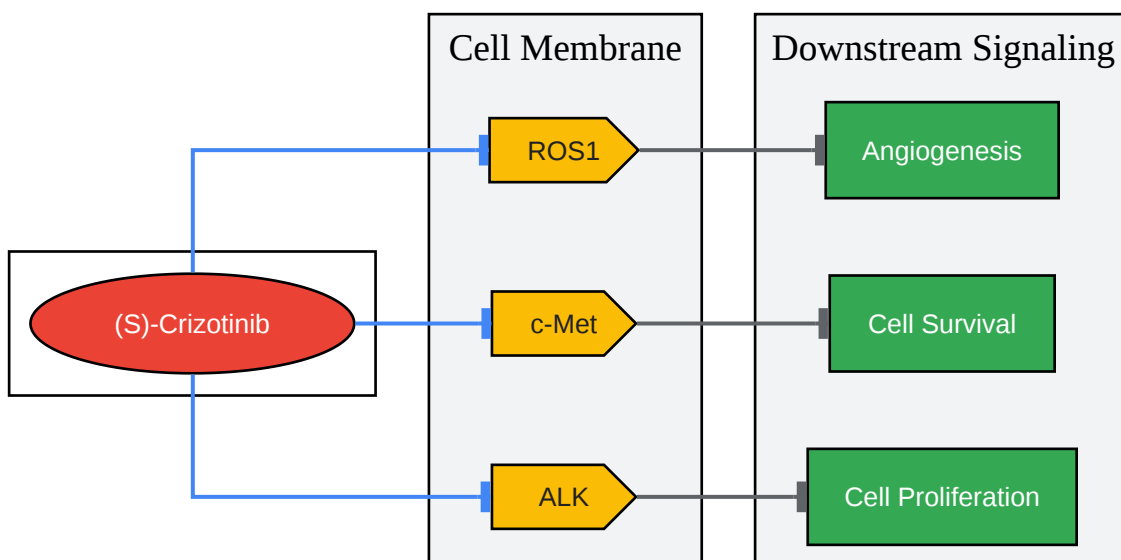
- Transfer the supernatant to an autosampler vial for injection.[13]

#### 5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Crizotinib to the IS against the nominal concentration of the calibration standards.
- Determine the concentration of Crizotinib in the QC and unknown samples using the regression equation from the calibration curve.

## Visualizations

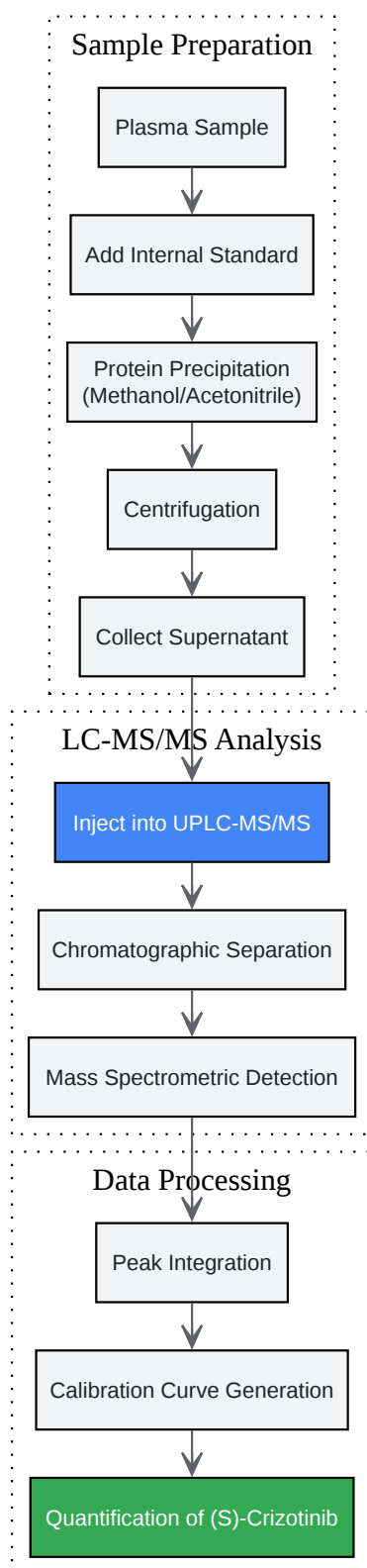
### Crizotinib Signaling Pathway Inhibition



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Caption: **(S)-Crizotinib** inhibits ALK, c-Met, and ROS1 tyrosine kinases.

## Experimental Workflow for LC-MS/MS Quantification



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Caption: Workflow for **(S)-Crizotinib** quantification in plasma by LC-MS/MS.

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